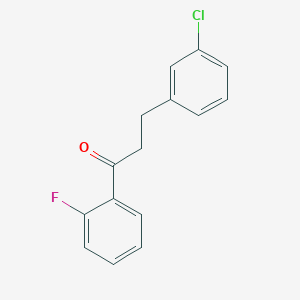

3-(3-Chlorophenyl)-2'-fluoropropiophenone

Übersicht

Beschreibung

3-(3-Chlorophenyl)-2’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group and a fluorophenyl group attached to a propiophenone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-2’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses aluminum chloride as a catalyst and involves the acylation of 3-chlorobenzene with 2’-fluoropropiophenone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the aluminum chloride catalyst .

Industrial Production Methods

In an industrial setting, the production of 3-(3-Chlorophenyl)-2’-fluoropropiophenone can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Chlorophenyl)-2’-fluoropropiophenone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 3-(3-chlorophenyl)-2’-fluorobenzoic acid.

Reduction: Formation of 3-(3-chlorophenyl)-2’-fluoropropanol.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 3-(3-Chlorophenyl)-2'-fluoropropiophenone exhibit promising anticancer properties. For instance, studies involving fluorinated derivatives have shown enhanced potency against various cancer cell lines, including breast and prostate cancers. These compounds often interact with cellular pathways that regulate apoptosis and cell cycle progression, leading to increased cell death in treated cancer cells .

Pharmacological Studies

Fluorinated compounds are frequently utilized in drug design due to their ability to modify the pharmacokinetic and pharmacodynamic profiles of drugs. The introduction of fluorine can enhance metabolic stability and lipophilicity, which are crucial for the efficacy of therapeutic agents. In particular, this compound may serve as a scaffold for developing new drugs targeting specific biological pathways related to cancer and other diseases .

Material Science

Fluorinated Polymers

Compounds like this compound are valuable in the synthesis of fluorinated polymers. These materials are known for their superior chemical resistance, thermal stability, and low surface energy, making them suitable for applications in coatings, adhesives, and sealants. The unique properties imparted by fluorination can lead to advancements in material performance across various industrial applications .

Synthetic Intermediate

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its structure allows for further functionalization through electrophilic aromatic substitution or nucleophilic addition reactions. This versatility makes it a valuable building block in the development of pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Activity Assessment

A study evaluating the anticancer effects of various fluorinated ketones found that derivatives similar to this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and DU-145 (prostate cancer) cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting the compound's potential as a lead molecule for further development .

Case Study 2: Synthesis of Fluorinated Polymers

Research focused on synthesizing fluorinated polymers using intermediates like this compound demonstrated improved thermal stability and chemical resistance compared to non-fluorinated counterparts. These materials were tested for use in high-performance coatings, showcasing the practical applications of such fluorinated compounds in industry .

Wirkmechanismus

The mechanism of action of 3-(3-Chlorophenyl)-2’-fluoropropiophenone involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in oxidative phosphorylation, thereby affecting cellular energy production .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Chloromethcathinone: Similar in structure but contains a methylamino group instead of a fluorophenyl group.

4-Chloromethcathinone: Another structural analog with a different substitution pattern on the aromatic ring.

Uniqueness

3-(3-Chlorophenyl)-2’-fluoropropiophenone is unique due to the presence of both a chlorophenyl and a fluorophenyl group, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties compared to other similar compounds .

Biologische Aktivität

3-(3-Chlorophenyl)-2'-fluoropropiophenone, a compound with notable structural characteristics, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, synthesizing data from various studies, including case studies and research findings.

Chemical Structure and Properties

The compound this compound is classified as a substituted propiophenone. Its structure can be represented as follows:

- Chemical Formula : C16H14ClF

- Molecular Weight : 276.73 g/mol

- IUPAC Name : 3-(3-Chlorophenyl)-1-(2-fluorophenyl)propan-1-one

Research indicates that this compound exhibits its biological effects primarily through interaction with cellular targets, including enzymes and receptors involved in cell proliferation and apoptosis. The compound has been observed to inhibit tubulin polymerization, which is critical in cancer cell division.

Antiproliferative Effects

Studies have demonstrated that this compound possesses significant antiproliferative activity against various cancer cell lines. The compound's mechanism involves:

- Inhibition of Tubulin Polymerization : The compound interacts with the colchicine-binding site on tubulin, leading to disrupted microtubule dynamics and subsequent cell cycle arrest.

- Cell Cycle Arrest : Flow cytometry analyses have shown that treatment with this compound results in G2/M phase arrest in MCF-7 breast cancer cells, indicating its potential as an antitumor agent .

Case Studies

- Study on MCF-7 Cells :

- Triple-Negative Breast Cancer (TNBC) :

In Vitro Studies

In vitro assays have highlighted the following biological activities:

Eigenschaften

IUPAC Name |

3-(3-chlorophenyl)-1-(2-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFO/c16-12-5-3-4-11(10-12)8-9-15(18)13-6-1-2-7-14(13)17/h1-7,10H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXOSLYIEYXNPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC2=CC(=CC=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644440 | |

| Record name | 3-(3-Chlorophenyl)-1-(2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-24-1 | |

| Record name | 3-(3-Chlorophenyl)-1-(2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.